

2-Chloromethyl-5,6-difluoro-1H-benzimidazole chemical properties

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Compound of Interest

Compound Name: 2-Chloromethyl-5,6-difluoro-1H-benzimidazole

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An In-Depth Technical Guide to the Chemical Properties and Applications of **2-Chloromethyl-5,6-difluoro-1H-benzimidazole**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Chloromethyl-5,6-difluoro-1H-benzimidazole**, a key heterocyclic building block in medicinal chemistry. We will explore its core chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for its effective use in research and development.

Molecular Structure and Physicochemical Properties

2-Chloromethyl-5,6-difluoro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. The strategic placement of a reactive chloromethyl group at the 2-position and two fluorine atoms on the benzene ring makes it a highly valuable intermediate for synthesizing diverse molecular libraries.

The fluorine atoms at the 5- and 6-positions are particularly significant in drug design. They can enhance metabolic stability, modulate the acidity (pKa) of the imidazole N-H proton, and

improve ligand-target binding interactions through favorable electrostatic or hydrophobic contacts.

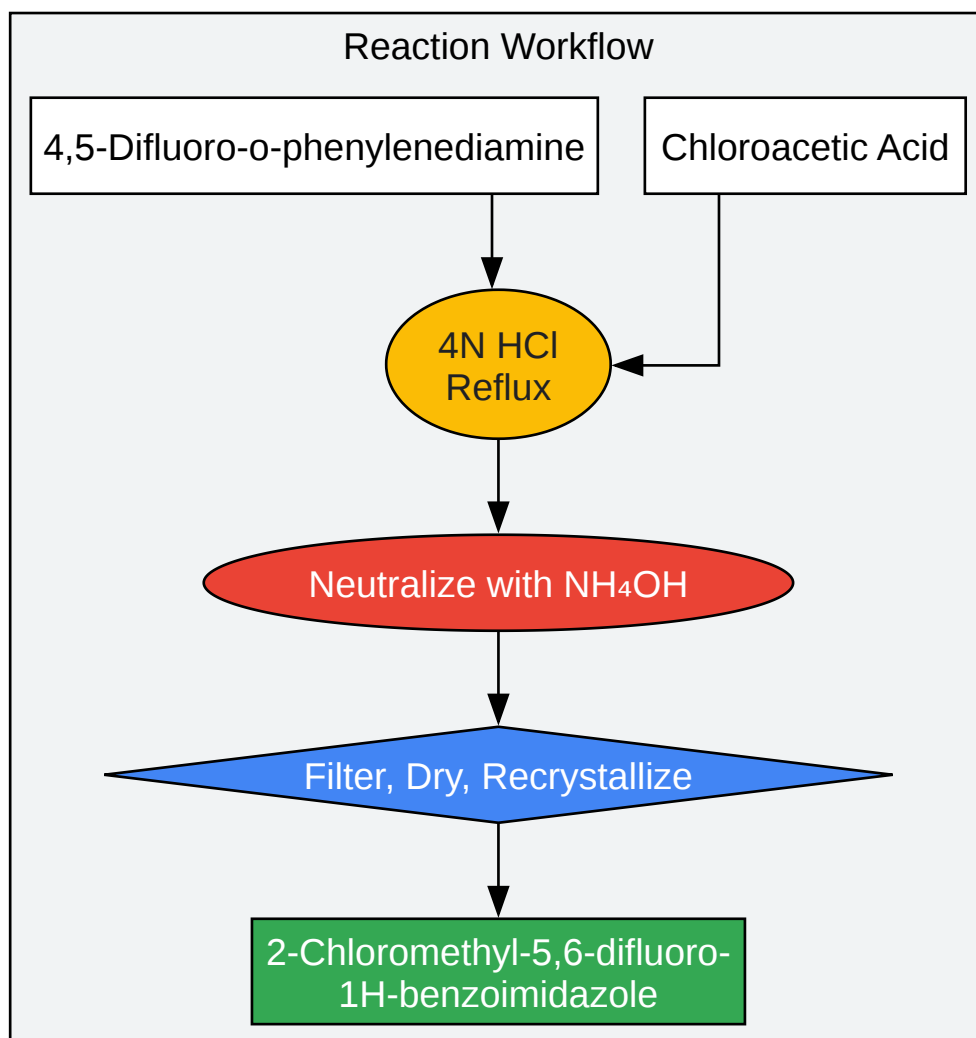
Caption: Chemical structure of **2-Chloromethyl-5,6-difluoro-1H-benzoimidazole**.

Table 1: Core Physicochemical and Identification Data

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClF ₂ N ₂	[1][2]
Molecular Weight	202.59 g/mol	[1][2]
CAS Number	847615-28-5	[3]
Appearance	Expected to be a powder, similar to the non-fluorinated analog.	[4]
Solubility	Expected to be insoluble in water.	[5]
Melting Point	Expected to be a high-melting solid, likely decomposing near its melting point. The parent compound melts at 146-148 °C (dec.).	[4]

Synthesis Methodology

The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions. For **2-Chloromethyl-5,6-difluoro-1H-benzoimidazole**, the logical precursors are 4,5-difluoro-o-phenylenediamine and chloroacetic acid. The acidic medium, typically hydrochloric acid, facilitates the cyclization and dehydration steps to form the imidazole ring.



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Caption: General workflow for the synthesis of **2-Chloromethyl-5,6-difluoro-1H-benzimidazole**.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methods for synthesizing related 2-chloromethyl benzimidazole derivatives.[6]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-o-phenylenediamine (1 mmol) in 10 mL of 4N hydrochloric acid.
- **Addition of Reagent:** Add chloroacetic acid (2 mmol) to the suspension.

- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Neutralization:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture to a pH of approximately 7-8 using a concentrated ammonium hydroxide solution. This step is performed in an ice bath to control the exothermic reaction.
- **Precipitation and Isolation:** The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration.
- **Purification:** Wash the crude product with cold water, dry it, and then recrystallize from a suitable solvent (e.g., methanol or ethanol) to obtain the purified **2-Chloromethyl-5,6-difluoro-1H-benzoimidazole**.

Spectroscopic Profile

Structural confirmation is achieved through standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its expected spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.^{[7][8][9]}

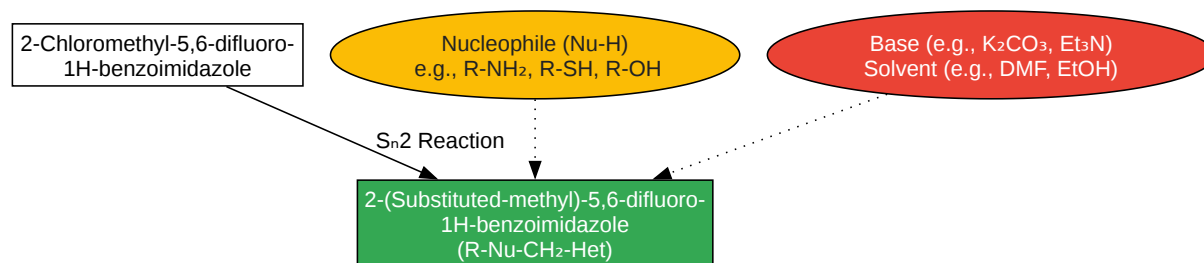
Table 2: Expected Spectroscopic Data

Technique	Expected Signals and Interpretation
^1H NMR	- Aromatic Protons (Ar-H): Two signals in the 7.0-7.8 ppm range. These protons will appear as doublets or triplets due to coupling with the adjacent fluorine atoms. - Methylene Protons (-CH ₂ Cl): A singlet peak expected around 4.5-5.0 ppm. - Imidazole Proton (N-H): A broad singlet typically observed downfield, between 12.0-13.5 ppm. [9]
^{13}C NMR	- Aromatic Carbons (Ar-C): Multiple signals in the 100-150 ppm range. Carbons directly bonded to fluorine will show large C-F coupling constants. - Imidazole Carbons (C=N, C-N): Signals expected in the 140-155 ppm region. - Methylene Carbon (-CH ₂ Cl): A signal expected around 40-45 ppm.
IR (KBr)	- N-H Stretch: A broad absorption band around 3300-3450 cm ⁻¹ . [8] - C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm ⁻¹ and 2850-2950 cm ⁻¹ . - C=N Stretch (Imidazole): A characteristic sharp peak in the 1610-1630 cm ⁻¹ region. [8] - C-F Stretch: Strong absorption bands typically found in the 1100-1250 cm ⁻¹ region.
Mass Spec (ESI)	- [M+H] ⁺ : Expected at m/z 203.0182. [2] - [M-H] ⁻ : Expected at m/z 201.0036. [2]

Chemical Reactivity and Derivatization Potential

The primary site of reactivity on **2-Chloromethyl-5,6-difluoro-1H-benzimidazole** is the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution (S_N2) reactions. This reactivity is the cornerstone of its utility as a versatile chemical building block.[\[6\]](#)
[\[10\]](#)

A wide array of nucleophiles—including primary and secondary amines, thiols, alcohols, and carbanions—can be used to displace the chloride, enabling the straightforward synthesis of large, diverse libraries of benzimidazole derivatives. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).^{[7][10]}



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Caption: General scheme for the derivatization via nucleophilic substitution.

Experimental Protocol: Representative Derivatization

This protocol is based on methods used for synthesizing libraries of N-substituted 2-(aminomethyl)benzimidazoles.^{[6][10]}

- **Reaction Setup:** Dissolve **2-Chloromethyl-5,6-difluoro-1H-benzimidazole** (1 mmol) in 20 mL of a suitable solvent like dimethylformamide (DMF) or ethanol in a round-bottom flask.
- **Addition of Reagents:** Add an appropriate nucleophile (e.g., a substituted aniline, 1.1 mmol) and a base such as potassium carbonate (K₂CO₃, 2 mmol) or triethylamine (Et₃N, 2 mmol). A catalytic amount of potassium iodide (KI) can be added to accelerate the reaction.^[10]
- **Reaction Conditions:** Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) for several hours until TLC indicates the consumption of the starting material.
- **Work-up:** Pour the reaction mixture into ice-cold water to precipitate the product.

- **Isolation and Purification:** Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the desired derivative.

Applications in Research and Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets.[6] Consequently, its derivatives have demonstrated a vast spectrum of pharmacological activities.[10][11]

- **Antimicrobial and Antifungal Agents:** Benzimidazole derivatives are widely explored as antimicrobial and antifungal agents.[6][10] Specifically, libraries synthesized from 2-chloromethyl-1H-benzimidazole have shown potent activity against various phytopathogenic fungi, highlighting their potential in agrochemical development.[7] The introduction of a sulfonyl group or specific halogenation patterns on derivatives has been shown to be critical for antifungal efficacy.[7]
- **Anticancer and Antiviral Research:** The benzimidazole core is present in numerous anticancer and antiviral drugs.[10][12] The 5,6-difluoro substitution pattern, in particular, has been investigated in antiviral compounds targeting human cytomegalovirus (HCMV), where halogenation significantly influences activity.[12]
- **Versatile Intermediate:** Beyond direct biological activity, the compound serves as a crucial intermediate for more complex molecules. It is a foundational piece for constructing lead compounds targeting enzymes, receptors, and signal transduction pathways in various disease models.[10]

Handling and Safety

While a specific Safety Data Sheet (SDS) for **2-Chloromethyl-5,6-difluoro-1H-benzimidazole** is not widely available, its hazards can be inferred from the well-documented profile of its non-fluorinated parent, 2-chloromethylbenzimidazole.[4][13][14]

- **Hazard Classification:** Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and to cause skin, eye, and respiratory irritation.[13][14]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]
- Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and bases.[15]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.[13]
 - Skin: Wash off immediately with soap and plenty of water.[13]
 - Ingestion: If swallowed, call a poison control center or doctor immediately.[13]
 - Inhalation: Move the person to fresh air.[13]

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